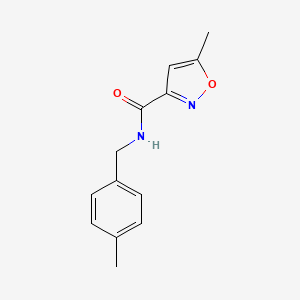
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, also known as ETSQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a tetrahydroisoquinoline derivative that exhibits a wide range of biological activities. ETSQ has been found to have potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Hemodynamic Effects
A study conducted by Kim, Nassos, and Shoemaker Wc in 1971 investigated a derivative of 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, observing its effects in dogs and human volunteers. This agent demonstrated inotropic and chronotropic effects on the heart, peripheral arterial vasodilation, and an increase in cardiac output without significantly raising oxygen consumption. These findings suggest its potential utility in treating hypotensive and shock states (Kim, Nassos, & Shoemaker Wc, 1971).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Grunewald et al. (2005) synthesized various 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory potency on PNMT. These compounds demonstrated high PNMT inhibitory potency and selectivity, suggesting their potential application in pharmacology (Grunewald, Romero, & Criscione, 2005).
Anticancer Applications
Redda et al. (2010) explored the anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines. They synthesized analogs with various modifications and evaluated their cytotoxicity against breast cancer cell lines. The findings highlighted significant anticancer activity, indicating their potential as pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).
Oxidative Stress-Inducing Anticancer Agents
Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroisoquinolines, which induced oxidative stress and exhibited cytotoxic effects in various cancer cell lines. These compounds showed significant potential as anticancer agents, particularly against leukemia, melanoma, and liver cancer (Madácsi, Kanizsai, & Fehér, 2013).
Analysis in Biological Systems
Inoue, Matsubara, and Tsuruta (2008) developed a highly sensitive method for analyzing 1,2,3,4-tetrahydroisoquinolines in the rat brain. This method involved fluorescent labeling and high-performance liquid chromatography, demonstrating the compound's application in sensitive biological analyses (Inoue, Matsubara, & Tsuruta, 2008).
Synthesis and Structure Analysis
Hashimoto et al. (2007) reported on the synthesis of a 2-sulfonylquinolone compound, a key intermediate in developing a broad-spectrum antibacterial agent. This work highlights the chemical versatility and potential therapeutic applications of derivatives of 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Hashimoto, Pais, & Wang, 2007).
Propiedades
IUPAC Name |
2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJNOKRQODGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)


![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)
